molecular formula C13H9BrN2 B8542189 2-(5-bromopyridin-3-yl)-1H-indole

2-(5-bromopyridin-3-yl)-1H-indole

Cat. No. B8542189
M. Wt: 273.13 g/mol
InChI Key: FSGHPNORMZCCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromopyridin-3-yl)-1H-indole is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
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properties

Product Name

2-(5-bromopyridin-3-yl)-1H-indole

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-1H-indole

InChI

InChI=1S/C13H9BrN2/c14-11-5-10(7-15-8-11)13-6-9-3-1-2-4-12(9)16-13/h1-8,16H

InChI Key

FSGHPNORMZCCST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CN=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask containing 1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid (2 g, 7.66 mmol), 3-bromo-5-iodopyridine (1.45 g, 5.11 mmol), 2M K2CO3 in water (5.11 mL, 10.21 mmol), PS—Pd(PPh3)4 (2.84 g, 0.255 mmol) is flushed with N2 and dioxane (50 mL) is added. The mixture is stirred at 60° C. for 3 h, whereupon another portion of 3-bromo-5-iodopyridine (300 mg, 1.06 mmol) is added. The mixture is stirred at 60° C. overnight. The mixture is cooled to room temperature and silica gel (20 g) is added. The suspension is concentrated in vacuo and the residue is placed under high vacuum at 60° C. over the weekend. The mixture is purified by silica chromatography eluting with a 1:9 to 7:3 EtOAc-heptane gradient to give 2-(5-bromopyridin-3-yl)-1H-indole. MS (ESI) m/z 273.0, 275.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.11 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(5-Bromo-pyridin-3-yl)-indole-1-carboxylic acid tert-butyl ester (320 mg, 0.86 mmol) is added into 4.0 M HCl in EtOAc (10 mL) and the solution is stirred at room temperature for 16 hrs. The solvent is evaporated and the residue is dissolved in water and saturated aqueous NaHCO3 solution is used to adjusted the pH to 9-10. Then the mixture is extracted with DCM for three times. The organic layers are combined, dried over Na2SO4, filtered and concentrated to give 192 mg of the crude 2-(5-bromo-pyridin-3-yl)-1H-indole which is used in the next step directly.
Name
2-(5-Bromo-pyridin-3-yl)-indole-1-carboxylic acid tert-butyl ester
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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